2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
Description
2-(9-Fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is a benzothienopyrimidinone derivative featuring a fluorine atom at position 9, a methyl group at position 2, and an N-phenylacetamide side chain. This scaffold is structurally related to compounds with demonstrated anti-inflammatory, antimicrobial, and enzyme-inhibitory activities . The fluorine substitution may enhance metabolic stability and binding affinity, while the acetamide moiety contributes to hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S/c1-11-21-17-16-13(20)8-5-9-14(16)26-18(17)19(25)23(11)10-15(24)22-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZGYFVVEWQUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NC3=CC=CC=C3)SC4=CC=CC(=C42)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide generally begins with the formation of the [1]benzothieno[3,2-d]pyrimidine core through a multi-step synthesis involving cyclization reactions. Fluorination and methylation of the core structure are typically achieved using reagents like N-fluorobenzenesulfonimide and methyl iodide under anhydrous conditions. The acetylation of the amino group is carried out with acetic anhydride and catalytic amounts of pyridine, followed by the coupling with aniline to introduce the N-phenylacetamide moiety.
Industrial Production Methods: For large-scale production, a continuous flow synthesis approach can be utilized, ensuring higher yields and consistent product quality. This involves automated synthesis modules that handle the stepwise addition of reagents and intermediate purification processes, ensuring scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes several types of reactions:
Oxidation: Mild oxidizing agents such as hydrogen peroxide in the presence of a catalyst can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophilic aromatic substitution at the fluorine position is possible under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium methoxide, methanol.
Major Products Formed:
Oxidation: Forms hydroxyl derivatives.
Reduction: Generates partially reduced intermediates.
Substitution: Various substituted phenylacetamides based on the nucleophile used.
Scientific Research Applications
Chemistry: Utilized in the synthesis of complex heterocyclic compounds and serves as a versatile intermediate in organic synthesis. Biology: Studied for its interactions with specific protein targets and cellular pathways. Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities. Industry: Employed as a precursor in the manufacture of advanced materials and specialized chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. It binds to molecular targets such as kinases, disrupting key signaling pathways involved in cell proliferation and survival. This mechanism is leveraged in research to develop targeted therapies for diseases like cancer.
Comparison with Similar Compounds
N-Benzyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Benzothieno[3,2-d]pyrimidinone Sulfonamide Derivatives
- Examples : Compounds 1, 2, 4, 8, 9, and 10 from .
- Structural Differences : Methanesulfonamide or substituted phenylthio groups at position 2.
- Activities: COX-2 and iNOS inhibition (IC₅₀ values < 10 µM); suppression of PGE₂ and IL-8 in keratinocytes and macrophages .
Heterocyclic Core Variations
2-(4-Oxoquinazolin-3(4H)-yl)-N-phenylacetamide Derivatives
- Example : 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide.
- Activity : Mycobacterium tuberculosis InhA inhibitor (MIC = 0.5 µg/mL) .
- Comparison: The quinazolinone core vs. benzothienopyrimidinone may alter target specificity. The acetamide group is conserved, highlighting its role in binding.
SPL-334 (Thieno[3,2-d]pyrimidin-4-one Derivative)
- Structure: 4-{[2-[(2-Cyanobenzyl)thio]-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoic acid.
- Activity: GSNOR inhibitor; reduces lung inflammation in asthma models .
- Comparison : The benzoic acid moiety in SPL-334 vs. acetamide in the target compound may influence solubility and target selectivity.
Substituent-Driven Functional Differences
2-{[3-(4-Methoxyphenyl)-4-oxohexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- Structure : Sulfanyl linkage and trifluoromethylphenyl group.
- Properties : Molecular weight = 545.6; logP likely >3 (estimated) .
- Implications : The sulfanyl group may introduce redox activity or metal-binding capacity absent in the target compound.
Pharmacological and Physicochemical Data Comparison
*Estimated based on structural similarity to .
Biological Activity
2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to the benzothienopyrimidine family, which is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The compound's structural characteristics suggest that it may interact with various biological targets, making it a candidate for further research in pharmacology.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Molecular Formula : C20H16FN3O2S
- Molecular Weight : 399.4 g/mol
- Functional Groups : Acetamide and fluorinated benzothieno-pyrimidine moiety
The presence of fluorine atoms in its structure often enhances the pharmacological properties of organic compounds, contributing to its biological activity.
Anticancer Activity
Research indicates that compounds similar to 2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown promising results in inhibiting the proliferation of various cancer cell lines, including A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer) . In vitro studies have demonstrated that these compounds can induce apoptosis and cell cycle arrest in cancer cells .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Studies on related compounds have shown that they can inhibit nitric oxide production in LPS-stimulated microglial cells, suggesting a potential role in neuroinflammation . The inhibition of pro-inflammatory cytokines like IL-6 and TNF-α has been observed in similar benzothiazole derivatives .
Antimicrobial Activity
The benzothieno moiety present in this compound has been explored for its antibacterial properties. Research indicates that modifications to this structure can enhance its efficacy against various bacterial strains . The specific activity against Gram-positive and Gram-negative bacteria remains a focus for future studies.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Benzothiazole derivatives | Inhibition of cell proliferation, apoptosis induction |
| Anti-inflammatory | Similar benzothiazole compounds | Decreased NO production, inhibition of IL-6 and TNF-α |
| Antimicrobial | Benzothieno derivatives | Efficacy against specific bacterial strains |
Case Study: Anticancer Evaluation
In a recent study evaluating the anticancer potential of benzothienopyrimidine derivatives, several compounds were tested against human cancer cell lines. The lead compound exhibited IC50 values indicating potent cytotoxicity across multiple lines. For example, at concentrations of 1 µM to 4 µM, significant reductions in cell viability were recorded alongside apoptosis markers . This underscores the potential of 2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide as a candidate for cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
